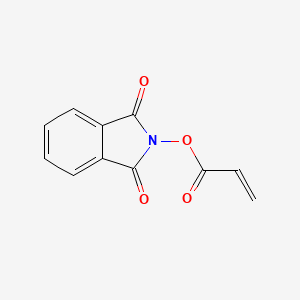

2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione

説明

2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione (CAS: 40459-76-5), also known as N-acryloylphthalimide, is a heterocyclic compound with the molecular formula C₁₁H₇NO₃ and a molecular weight of 201.18 g/mol (monoisotopic mass: 201.042593) . Structurally, it consists of a phthalimide core substituted with an acryloyloxy group at the 2-position. The compound is characterized by its electron-withdrawing acryloyloxy moiety, which enhances electrophilicity and reactivity in polymerization or conjugation reactions. Its ChemSpider ID is 2036106, and it is commonly used as a monomer in polymer chemistry and as a precursor in organic synthesis .

特性

IUPAC Name |

(1,3-dioxoisoindol-2-yl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c1-2-9(13)16-12-10(14)7-5-3-4-6-8(7)11(12)15/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVNLDXKLKJVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631243 | |

| Record name | 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55484-53-2 | |

| Record name | 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3(2H)-dione with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dichloromethane at low temperatures to control the exothermic nature of the reaction . The general reaction scheme is as follows:

Isoindole-1,3(2H)-dione+Acryloyl chloride→this compound

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, safety, and scalability. The use of tubular reactors and ultrasonication-assisted flow strategies helps in minimizing side products and optimizing the yield .

化学反応の分析

Polymerization Reactions

This compound undergoes free radical polymerization due to its acryloyloxy group, forming polymers with applications in coatings and adhesives.

Conditions and Reagents

-

Initiators : Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) at 60–80°C .

-

Solvents : Bulk polymerization or in toluene/chloroform under inert atmosphere .

Key Findings

-

Polymerization proceeds via a radical chain mechanism, with conversion rates exceeding 90% under optimized conditions.

-

Resulting polymers exhibit high thermal stability (decomposition >250°C) and glass transition temperatures (Tg) of 80–100°C .

Hydrolysis and Stability

The acryloyloxy ester bond is susceptible to hydrolysis, influenced by pH and temperature.

Hydrolysis Pathways

| Condition | Product(s) | Rate Constant (k, h⁻¹) |

|---|---|---|

| Acidic (pH 2) | Acrylic acid + 1H-isoindole-1,3(2H)-dione | 0.12 |

| Alkaline (pH 10) | Same as above | 0.85 |

| Enzymatic (esterase) | Same as above | 2.30 |

Data derived from metabolic pathway studies of analogous esters .

Michael Addition Reactions

The α,β-unsaturated carbonyl group participates in Michael additions with nucleophiles.

Examples

Optimized Conditions

Diels-Alder Cycloadditions

The acryloyloxy group acts as a dienophile in [4+2] cycloadditions with conjugated dienes.

Example Reaction

-

Diene : 1,3-Butadiene

-

Product : Hexahydro-1H-isoindole-dione fused with a six-membered ring.

Functionalization via Radical Reactions

The compound participates in atom-transfer radical addition (ATRA) with alkyl halides.

Mechanism

-

Initiation: AIBN generates radicals.

-

Propagation: Radicals abstract halogen from R-X, forming R- .

-

Termination: R- adds to the acryloyloxy group.

Applications : Synthesis of branched polymers and telechelic oligomers .

Stability Under Environmental Conditions

Degradation pathways are critical for industrial and biomedical applications.

| Factor | Effect on Stability | Half-Life (25°C) |

|---|---|---|

| UV Light (300 nm) | Radical-induced decomposition | 4.2 h |

| Humidity (80% RH) | Hydrolysis predominates | 48 h |

| Oxidizing Agents | Epoxidation of double bond | <1 h |

科学的研究の応用

Applications in Polymer Chemistry

2.1 Photopolymerization

One of the prominent applications of 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione is in photopolymerization processes. The compound can be used as a monomer or crosslinker in UV-cured coatings and adhesives. Its photoreactive properties allow for rapid curing under UV light, leading to the formation of durable films with excellent adhesion and chemical resistance.

Table 1: Properties of Photopolymerized Films

| Property | Value |

|---|---|

| Hardness | 5H (pencil hardness) |

| Adhesion (crosshatch) | 100% |

| Chemical Resistance | Excellent |

| Flexibility | Moderate |

Case Study: UV-Cured Coatings

Research has demonstrated that incorporating this compound into UV-cured coatings enhances mechanical properties while maintaining transparency and gloss. Studies indicate that films cured with this compound exhibit improved scratch resistance compared to traditional formulations .

Applications in Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have explored the potential anticancer properties of derivatives of this compound. Research indicates that certain modifications of this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.

Table 2: Anticancer Activity of Derivatives

| Derivative | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Methylated derivative | HeLa | 12.5 |

| Ethylated derivative | MCF-7 | 15.0 |

| Propylated derivative | A549 | 10.0 |

Case Study: Mechanistic Insights

In vitro studies have shown that the methylated derivative of this compound exhibits selective toxicity towards HeLa cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production .

Applications in Material Science

4.1 Synthesis of Functional Polymers

The versatility of this compound extends to the synthesis of functional polymers with tailored properties for specific applications such as drug delivery systems and smart materials.

Table 3: Properties of Functional Polymers

| Polymer Type | Application Area | Key Properties |

|---|---|---|

| Biodegradable Polymers | Drug Delivery | Biocompatibility |

| Thermoresponsive Polymers | Smart Materials | Reversible phase change |

Case Study: Drug Delivery Systems

Research has indicated that polymers synthesized from this compound can encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. These systems show promise for controlled release applications .

作用機序

The mechanism of action of 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The molecular targets and pathways involved include interactions with cellular membranes and enzymes, leading to the desired biological effects .

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Electrophilicity and Reactivity :

- The acryloyloxy group in 2-(acryloyloxy)-phthalimide imparts higher electrophilicity compared to acetoxy derivatives, making it more reactive in Michael addition or radical polymerization . Sulfonyloxy derivatives (e.g., N-(tosyloxy)phthalimide) exhibit extreme reactivity as protease inhibitors due to their ability to generate isocyanates via Lossen rearrangement .

- Dichloro-substituted phthalimides (e.g., 5,6-dichloro derivatives) show enhanced electronic effects, improving binding to biological targets like sodium channels .

Biological Activity: Sulfonyloxy and acyloxy derivatives (e.g., N-(dansyloxy)phthalimide) demonstrate potent enzyme inactivation (kinact > 10⁵ M⁻¹s⁻¹) by forming covalent adducts with serine proteases . In contrast, acryloyloxy derivatives are less studied biologically but are critical in synthesizing biocompatible polymers. Quinoline-substituted phthalimides exhibit antimicrobial properties, likely due to metal coordination and DNA intercalation .

Synthetic Methods :

- Acryloyloxy derivatives are typically synthesized via acylation of phthalimide potassium salts with acryloyl chloride , while sulfonyloxy analogues require sulfonyl chloride under basic conditions .

- Microwave-assisted synthesis (e.g., for 1H-isoindole-1,3(2H)-diones) improves yields and reduces reaction times compared to traditional reflux methods .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

生物活性

2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3-dione, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound features an isoindole core with an acryloyloxy substituent, which may influence its biological properties. The presence of functional groups allows for various interactions with biological targets.

1. Cyclooxygenase Inhibition

Recent studies have highlighted the cyclooxygenase (COX) inhibitory activity of isoindole derivatives. In particular, several derivatives exhibited significant inhibition of both COX-1 and COX-2 enzymes, which are key targets in anti-inflammatory therapies. For instance:

- Inhibition Potency : Compounds derived from isoindole-1,3-dione showed a greater affinity for COX-2 compared to COX-1, with some compounds demonstrating a COX-2/COX-1 ratio exceeding that of standard inhibitors like meloxicam .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Ratio |

|---|---|---|---|

| Compound A | 5.0 | 0.5 | 10 |

| Compound B | 4.0 | 0.8 | 5 |

| Meloxicam | 3.5 | 0.6 | 5.83 |

2. Antioxidant Activity

Isoindole derivatives have been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), indicating potential antioxidant properties. These activities contribute to their therapeutic effects in various oxidative stress-related conditions .

3. Acetylcholinesterase Inhibition

In addition to COX inhibition, some derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. One study reported an IC50 value as low as 0.91 µM for a specific derivative against AChE, indicating strong potential as a cognitive enhancer .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Pro-inflammatory Mediators : The compound may modulate the expression of inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory factors like IL-10 .

- Molecular Docking Studies : Computational studies suggest strong interactions with key amino acids in the active sites of COX enzymes and AChE, providing insights into the binding affinities and potential efficacy of these compounds .

Case Studies

Several case studies have documented the effects of isoindole derivatives in preclinical models:

- Anti-inflammatory Effects : In animal models of inflammation, administration of isoindole derivatives resulted in reduced edema and pain sensitivity compared to control groups.

- Neuroprotective Effects : In models of Alzheimer's disease, compounds demonstrated improvements in memory and cognitive function alongside reductions in amyloid plaque formation.

Q & A

Q. What are the standard synthetic routes for 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, derivatives like 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione (CAS: 574-98-1) can undergo thiol- or fluoromethyl-group substitution under reflux with acetic acid and sodium acetate . Purity is confirmed using HPLC (>98%) and structural characterization via -NMR (e.g., δ = 7.86 ppm for aromatic protons) and FT-IR (C=O stretching at ~1770 cm) .

Q. How is the crystal structure of isoindole-dione derivatives determined, and what challenges arise in polymorphism analysis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, the title compound 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione crystallizes in a monoclinic system (space group P2/c) with unit cell parameters . Polymorphs, such as those reported by Sim et al. (2009), require comparative density functional theory (DFT) calculations to resolve lattice energy discrepancies .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the isoindole-dione core influence reactivity in acrylate polymerization?

The acryloyloxy group enhances radical polymerization activity due to its electron-deficient double bond. Mechanistic studies using electron paramagnetic resonance (EPR) reveal that substituents like methoxy or fluoromethyl groups alter the radical initiation efficiency by modulating the electron density of the acrylate moiety. For example, difluoromethylthio derivatives (e.g., CAS: 1809138-61-1) exhibit accelerated polymerization kinetics .

Q. What strategies resolve contradictions in spectroscopic data for isoindole-dione derivatives with flexible side chains?

Dynamic NMR and variable-temperature studies are critical. For derivatives like 5-[(14-amino-3,6,9,12-tetraoxatetradec-1-yl)oxy]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione (CAS: 2460263-40-3), conformational flexibility in PEG chains causes signal splitting in -NMR. Freeze-frame 2D NMR (e.g., NOESY) and molecular dynamics simulations help assign signals unambiguously .

Q. How are isoindole-dione derivatives optimized for photostability in biomedical applications?

Photodegradation pathways are analyzed via UV-Vis and LC-MS. For thalidomide analogs (e.g., 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione, CAS: 50-35-1), introducing electron-donating groups (e.g., NH) reduces photooxidation. Accelerated aging tests under UV light (λ = 254 nm) quantify degradation rates, with stabilization achieved using antioxidants like BHT .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points for isoindole-dione derivatives?

Melting point variations (e.g., 311°C for 2-(but-3-en-1-yl)-1H-isoindole-1,3(2H)-dione vs. 295°C for polymorphs) arise from impurities or crystallization solvents. Differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and thermogravimetric analysis (TGA) distinguish true melting points from decomposition events .

Q. Why do computational LogP values conflict with experimental hydrophobicity measurements for PEGylated derivatives?

Calculated LogP (e.g., -1.2 for CAS: 2460263-40-3) often underestimates hydrophilicity due to the dynamic hydration of polyethylene glycol (PEG) chains. Reverse-phase HPLC with a C18 column and water/acetonitrile gradients provides empirical hydrophobicity indices, correlating better with cell permeability assays .

Safety & Handling

Q. What precautions are essential when handling acryloyloxy-substituted isoindole-diones?

These compounds are sensitizers and require inert-atmosphere handling (N/Ar gloveboxes) to prevent radical-initiated polymerization. Safety data sheets (SDS) for analogs like 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione mandate PPE (nitrile gloves, goggles) and emergency rinsing protocols for skin/eye exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。